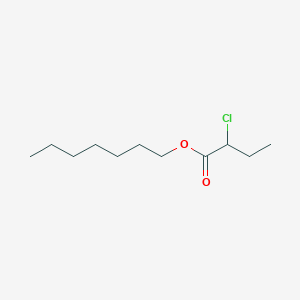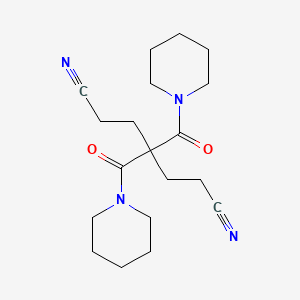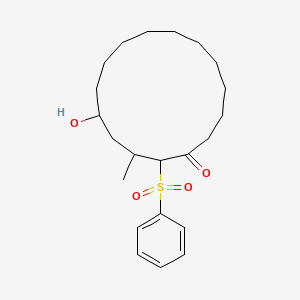
2-(Benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one is a complex organic compound characterized by the presence of a benzenesulfonyl group, a hydroxyl group, and a methyl group attached to a cyclopentadecanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one typically involves multiple steps, starting with the preparation of the cyclopentadecanone ring. One common method involves the reaction of benzenesulfonyl chloride with a suitable precursor under controlled conditions to introduce the benzenesulfonyl group. The hydroxyl and methyl groups are then introduced through subsequent reactions, often involving selective oxidation and methylation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzenesulfonyl group can be reduced to form sulfonamides or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the benzenesulfonyl group can produce sulfonamides.
Aplicaciones Científicas De Investigación
2-(Benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl Chloride: A precursor used in the synthesis of various sulfonyl compounds.
Cyclopentadecanone: The core structure of the compound, which can be modified to introduce different functional groups.
Sulfonamides: Compounds containing the sulfonyl group, known for their antimicrobial properties.
Uniqueness
2-(Benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one is unique due to the combination of its functional groups and the cyclopentadecanone ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
85037-98-5 |
|---|---|
Fórmula molecular |
C22H34O4S |
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one |
InChI |
InChI=1S/C22H34O4S/c1-18-17-19(23)13-9-6-4-2-3-5-7-12-16-21(24)22(18)27(25,26)20-14-10-8-11-15-20/h8,10-11,14-15,18-19,22-23H,2-7,9,12-13,16-17H2,1H3 |
Clave InChI |
RLFGJUMKBVXEHH-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CCCCCCCCCCC(=O)C1S(=O)(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole](/img/structure/B14403065.png)
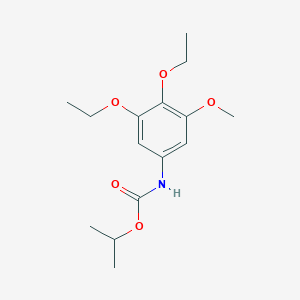
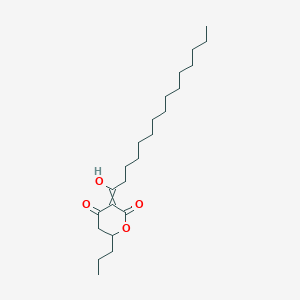
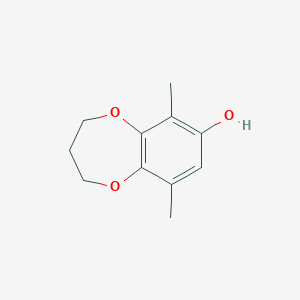
![1-{5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B14403084.png)

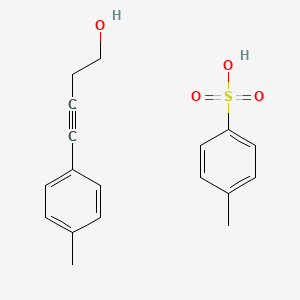
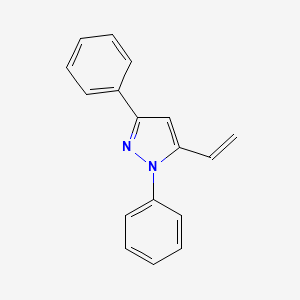
phosphanium perchlorate](/img/structure/B14403115.png)
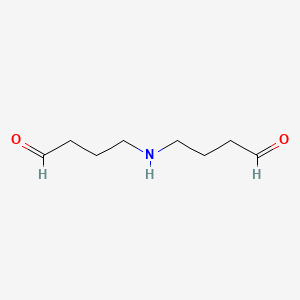
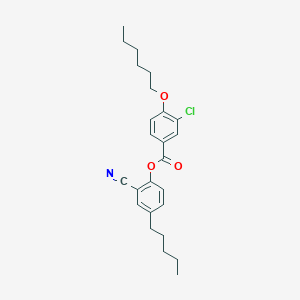
![4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14403130.png)
